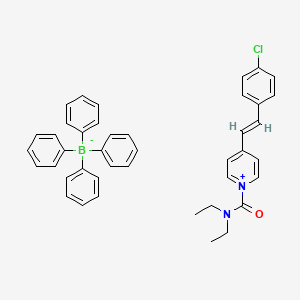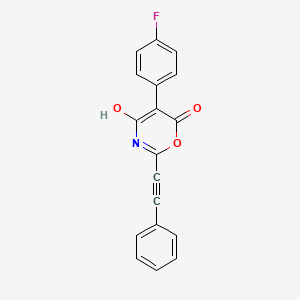
(S)-3-(hydroxymethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a hydroxymethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(hydroxymethyl)piperazin-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities . Another method involves the use of a base-free palladium catalyst for the aerobic oxidative cyclization of alkenes, which can yield piperazinones under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium-catalyzed reactions is favored due to their high efficiency and selectivity. Additionally, visible-light-promoted decarboxylative annulation protocols have been explored for the synthesis of piperazines under eco-friendly conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-3-(hydroxymethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (S)-3-(hydroxymethyl)piperazin-2-one depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Piperazin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
N-methylpiperazine: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
2,5-dimethylpiperazine: Features two methyl groups, altering its steric and electronic properties.
Uniqueness: (S)-3-(hydroxymethyl)piperazin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of chiral and biologically active compounds.
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(3S)-3-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
Clé InChI |
DXVUWTCRCMXXQX-BYPYZUCNSA-N |
SMILES isomérique |
C1CNC(=O)[C@@H](N1)CO |
SMILES canonique |
C1CNC(=O)C(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


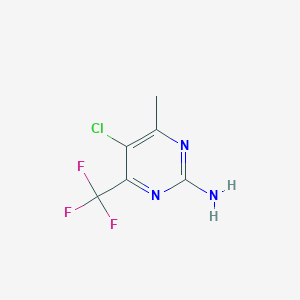
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)

![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
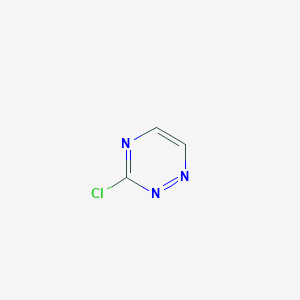


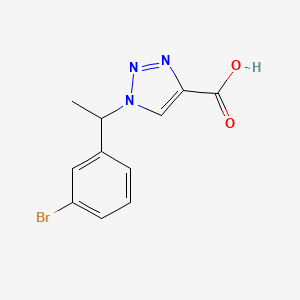
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
